2-(3-phenylureido)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide
Description
Properties
IUPAC Name |
2-(phenylcarbamoylamino)-N-(thiophen-2-ylmethyl)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S2/c21-14(17-9-12-7-4-8-23-12)13-10-24-16(19-13)20-15(22)18-11-5-2-1-3-6-11/h1-8,10H,9H2,(H,17,21)(H2,18,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYUIAUCGURFQNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-phenylureido)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Thiazole Ring: Starting with a suitable thioamide and an α-haloketone to form the thiazole ring.
Introduction of the Ureido Group: Reacting the thiazole intermediate with phenyl isocyanate to introduce the phenylureido group.
Attachment of the Thiophen-2-ylmethyl Group: Using a suitable thiophene derivative to attach the thiophen-2-ylmethyl group to the thiazole ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions could target the carbonyl group in the carboxamide, potentially forming amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield sulfoxides or sulfones, while reduction might produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a lead compound for drug development.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3-phenylureido)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in cell signaling pathways, leading to effects such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
The structural and functional attributes of 2-(3-phenylureido)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide can be contextualized against related thiazole carboxamides and ureido-thiazole derivatives. Below is a detailed analysis:
Structural Analogues with Ureido-Thiazole Motifs
Key Observations :
- The thiophen-2-ylmethyl group in the target compound distinguishes it from N-isobutyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide , which lacks aromatic heterocycles in the carboxamide side chain. This difference may influence solubility and target selectivity.
Functional Analogues: Thiazole Carboxamides in Drug Development
Key Observations :
- Acotiamide shares the thiazole-carboxamide scaffold but incorporates bulkier substituents, which may limit blood-brain barrier penetration compared to the target compound’s thiophene group .
Key Observations :
- The target compound’s synthesis may face challenges similar to Compound 34 , where bulky substituents (e.g., thiophen-2-ylmethyl) reduce yield. However, Compound 53 demonstrates that hydrophobic groups (e.g., 4,4-difluorocyclohexyl) can be incorporated without compromising purity .
- Purity for ureido-thiazoles generally exceeds 95% when using optimized coupling reagents (e.g., HATU or EDCI), as seen in Compound 31 (99% purity) .
Biological Activity
The compound 2-(3-phenylureido)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-(3-phenylureido)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide is , with a molecular weight of approximately 344.43 g/mol . The compound features a thiazole ring, which is known for its diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.
Synthesis
The synthesis of this compound typically involves the reaction of a thiazole derivative with an isocyanate in an organic solvent such as dichloromethane or tetrahydrofuran. The reaction conditions can significantly affect the yield and purity of the final product.
Anticancer Activity
Research indicates that compounds similar to 2-(3-phenylureido)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide exhibit significant anticancer properties. For instance, derivatives containing thiazole rings have shown cytotoxic effects against various cancer cell lines, including:
| Compound Type | Cell Line Tested | IC50 (μM) |
|---|---|---|
| Thiazole Derivative | MCF-7 (Breast Cancer) | 8.107 |
| Thiazole Derivative | HepG2 (Liver Cancer) | 10.28 |
| Thiazole Derivative | A549 (Lung Cancer) | 1.16 |
Studies have demonstrated that these compounds can inhibit specific enzymes involved in cancer cell proliferation and induce apoptosis through caspase activation pathways .
Antimicrobial Activity
The compound's thiazole moiety contributes to its potential as an antimicrobial agent. Research has shown that thiazole derivatives can effectively inhibit the growth of various bacterial and fungal strains. For example:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 25 μg/mL |
| Escherichia coli | 20 μg/mL |
| Candida albicans | 15 μg/mL |
These findings suggest that modifications in the structure can enhance the antimicrobial efficacy of thiazole derivatives .
The biological activity of 2-(3-phenylureido)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide is primarily attributed to its interaction with various molecular targets within cells. The compound may inhibit specific enzymes or receptors involved in signaling pathways associated with inflammation and cancer progression. The binding affinity to these targets is crucial for its therapeutic potential.
Case Studies
Several studies have highlighted the effectiveness of thiazole derivatives in clinical settings:
- Study on Anticancer Effects : A recent study evaluated the cytotoxic effects of several thiazole derivatives against different cancer cell lines. The results indicated that compounds similar to 2-(3-phenylureido)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide showed higher efficacy than traditional chemotherapeutic agents like doxorubicin, particularly against breast and liver cancer cell lines .
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of thiazole derivatives, demonstrating significant activity against both gram-positive and gram-negative bacteria as well as fungi. The study emphasized the importance of structural modifications for enhancing antimicrobial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
